Ac-IETD-AMC

Caspase-8 Enzyme Kinetics Substrate Specificity

Ac-IETD-AMC is a fluorogenic tetrapeptide substrate specifically engineered for quantitative detection of caspase-8 and granzyme B. Unlike generic substrates, its IETD sequence ensures pathway-specific resolution of death receptor-mediated extrinsic apoptosis, minimizing false positives in inhibitor screening and immune cell functional assays. Ideal for HTS and Drosophila Dredd studies.

Molecular Formula C31H41N5O12
Molecular Weight 675.7 g/mol
CAS No. 348079-17-4
Cat. No. B1343769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAc-IETD-AMC
CAS348079-17-4
Molecular FormulaC31H41N5O12
Molecular Weight675.7 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)C
InChIInChI=1S/C31H41N5O12/c1-6-14(2)26(32-17(5)38)30(46)34-20(9-10-23(39)40)28(44)36-27(16(4)37)31(47)35-21(13-24(41)42)29(45)33-18-7-8-19-15(3)11-25(43)48-22(19)12-18/h7-8,11-12,14,16,20-21,26-27,37H,6,9-10,13H2,1-5H3,(H,32,38)(H,33,45)(H,34,46)(H,35,47)(H,36,44)(H,39,40)(H,41,42)/t14-,16+,20-,21-,26-,27-/m0/s1
InChIKeyZYTCBVQZQSFKHQ-HGZCCCDHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ac-IETD-AMC (CAS 348079-17-4): A Fluorogenic Caspase-8 Substrate for Specific Apoptosis Quantification


Ac-IETD-AMC is a synthetic fluorogenic tetrapeptide substrate widely used to measure the enzymatic activity of caspase-8, an initiator caspase in the extrinsic apoptosis pathway [1]. The compound consists of the peptide sequence Ac-Ile-Glu-Thr-Asp (IETD) linked to a 7-amino-4-methylcoumarin (AMC) fluorophore [2]. Upon cleavage by active caspase-8, the AMC moiety is released, generating a quantifiable fluorescent signal (excitation/emission maxima ~360/460 nm) that correlates with enzyme activity [1]. Ac-IETD-AMC is also recognized by granzyme B and, to a lesser extent, caspase-6 and caspase-10, but its primary utility lies in caspase-8 detection within apoptotic signaling studies .

Why Substituting Ac-IETD-AMC with Generic Caspase Substrates Compromises Experimental Validity


Generic substitution among fluorogenic caspase substrates is not scientifically valid due to the strict tetrapeptide sequence specificity of individual caspases [1]. Ac-IETD-AMC contains the IETD recognition motif preferentially cleaved by caspase-8, while Ac-DEVD-AMC (caspase-3/7) and Ac-LEHD-AMC (caspase-9) possess distinct cleavage sequences . Using the wrong substrate can lead to false-negative results if the target caspase is present but cannot cleave the non-cognate peptide, or false-positive signals from off-target cleavage by other caspases present in complex biological samples . This substrate specificity is critical for dissecting the hierarchical caspase activation cascade in apoptosis research and for developing selective inhibitors, as demonstrated by the differential Km values reported for caspase-3 and caspase-8 with their respective substrates [2].

Ac-IETD-AMC: Quantitative Evidence for Differentiated Performance vs. Caspase-3 and Caspase-9 Substrates


Ac-IETD-AMC Exhibits a 7.5-Fold Lower Km for Caspase-8 Compared to Ac-DEVD-AMC for Caspase-3

A direct head-to-head kinetic comparison demonstrates that Ac-IETD-AMC has a significantly lower Michaelis constant (Km) for its target caspase-8 than the cognate substrate Ac-DEVD-AMC has for caspase-3, indicating higher affinity and catalytic efficiency [1]. Specifically, under identical assay conditions (25°C, pH 7.4), the Km of caspase-8 for Ac-IETD-AMC was determined to be 4.52 ± 0.47 μM, whereas the Km of caspase-3 for Ac-DEVD-AMC was 33.7 ± 3.9 μM [1]. This represents a 7.5-fold difference in affinity, underscoring the superior kinetic profile of the caspase-8 substrate [1].

Caspase-8 Enzyme Kinetics Substrate Specificity

Ac-IETD-AMC Demonstrates Negligible Cross-Reactivity with Caspase-3 in Orthogonal Enzyme Assays

In a study expressing the effector caspase Ld-caspase-1 from Lymantria dispar in E. coli, the enzyme exhibited substantial cleavage activity for Ac-DEVD-AMC, the preferred substrate of human caspase-3, but showed negligible activity towards Ac-IETD-AMC and Ac-LEHD-AMC, which are preferentially cleaved by human caspases-8 and -9, respectively [1]. This demonstrates that Ac-IETD-AMC is not efficiently cleaved by a caspase-3-like enzyme, highlighting its specificity for initiator caspases such as caspase-8. The lack of significant cross-reactivity is essential for accurately attributing apoptotic signals to the correct initiator caspase in complex cellular extracts.

Caspase-3 Selectivity Cross-Reactivity

Ac-IETD-AMC Enables Specific Detection of Caspase-8 Activity in the Presence of Caspase-3/7 Inhibitors

The utility of Ac-IETD-AMC for selective caspase-8 detection is further validated by its use in assays with the caspase-3/7 inhibitor Casputin [1]. In an experimental setup measuring Ac-IETD-AMC cleavage in the presence and absence of Casputin, the remaining IETD-AMC cleaving activity can be attributed to caspase-8, as caspase-3 and -7 are inhibited [1]. This approach allows for the specific quantification of caspase-8 activity in cell extracts containing multiple active caspases, a scenario where a single substrate measurement would otherwise be confounded by overlapping specificities.

Caspase Inhibitors Selectivity Apoptosis

Ac-IETD-AMC's Acetylated N-Terminus Enhances Stability and Cellular Uptake Compared to Non-Acetylated Analogs

Ac-IETD-AMC contains an N-terminal acetyl (Ac) protecting group . This modification is known to increase the stability of the peptide against non-specific aminopeptidase degradation in biological samples, thereby improving the signal-to-noise ratio in cell-based assays . Non-acetylated tetrapeptide-AMC substrates are more susceptible to rapid degradation, leading to higher background fluorescence and less reliable quantification of the target protease activity. While direct comparative degradation rates are not available for this specific compound, this class-level property is a well-established advantage of acetylated peptide substrates in biochemical assays.

Peptide Stability Cell Permeability Fluorogenic Substrate

Optimal Application Scenarios for Ac-IETD-AMC in Apoptosis Research and Drug Discovery


Quantitative Caspase-8 Activity Measurement in Cell Lysates and Purified Enzyme Assays

Ac-IETD-AMC is ideally suited for fluorometric assays to precisely measure caspase-8 activity in cell lysates from apoptosis-induced samples [1]. The substrate's high affinity (Km = 4.52 μM) enables sensitive detection at low enzyme concentrations, and its specificity for caspase-8 over executioner caspases like caspase-3 ensures that the signal accurately reflects initiator caspase activation [2]. Standard protocols involve incubating lysates with 50-100 μM substrate and monitoring fluorescence increase over time (ex/em ~360/460 nm) .

High-Throughput Screening (HTS) for Caspase-8 Inhibitors

The robust fluorescent signal generated by AMC release makes Ac-IETD-AMC an excellent reagent for high-throughput screening campaigns aimed at identifying novel caspase-8 inhibitors . Its compatibility with standard microplate readers and established kinetic parameters (e.g., Km = 4.52 μM) allow for the development of reproducible, miniaturized assays to screen large compound libraries for potential anti-inflammatory or anti-cancer therapeutics targeting the extrinsic apoptosis pathway [3].

Dissecting the Apoptotic Signaling Cascade in Multimodal Assays

When used in conjunction with other specific caspase substrates (e.g., Ac-DEVD-AMC for caspase-3/7 and Ac-LEHD-AMC for caspase-9), Ac-IETD-AMC enables researchers to map the temporal sequence of caspase activation during apoptosis . Furthermore, its use with selective inhibitors like Casputin allows for the deconvolution of overlapping activities, providing a more detailed understanding of the interplay between initiator and executioner caspases in cell death pathways [4].

Monitoring Extrinsic Apoptosis Induction in Cancer and Immunology Research

Ac-IETD-AMC is a critical tool for studying the extrinsic apoptosis pathway triggered by death receptor ligands (e.g., TRAIL, FasL) [5]. Its specific cleavage by caspase-8, the apical protease in this pathway, provides a direct readout of pathway activation . This is particularly relevant in cancer research, where TRAIL-based therapies are being developed, and in immunology, where caspase-8 plays a role in lymphocyte homeostasis and immune cell-mediated cytotoxicity [6].

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